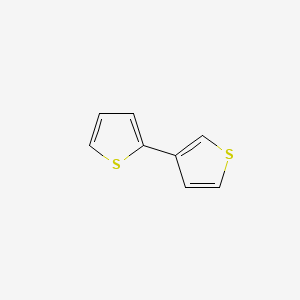

2,3'-Bithiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGHVXNYGLZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178788 | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-89-9 | |

| Record name | 2,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2,3'-Bithiophene: An In-Depth Technical Guide

Introduction: The Structural and Electronic Nuances of 2,3'-Bithiophene

2,3'-Bithiophene is a heterocyclic aromatic compound consisting of two thiophene rings linked between the 2 and 3' positions. This specific linkage imparts a distinct asymmetry to the molecule, influencing its conformational flexibility, electronic properties, and, consequently, its spectroscopic signature. Unlike its more commonly studied 2,2'- and 3,3'-isomers, the 2,3'-linkage disrupts the planarity and extended π-conjugation to a degree, which manifests in unique spectral features. A thorough spectroscopic characterization is therefore paramount for researchers in materials science and drug development to unambiguously identify this isomer and to understand its structure-property relationships. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2,3'-bithiophene, blending theoretical principles with practical, field-proven insights.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Conjugated System

UV-Vis spectroscopy is a fundamental technique for examining the electronic transitions within the π-conjugated system of 2,3'-bithiophene. The position (λmax) and intensity of the absorption bands provide critical information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expertise & Experience: The "Why" Behind the Method

The choice of solvent is a critical first step in UV-Vis analysis. For aromatic molecules like bithiophene, non-polar solvents such as hexane or cyclohexane are often preferred for baseline studies to minimize solute-solvent interactions that can perturb the electronic structure.[1] However, analyzing the spectrum in a range of solvents with varying polarities (solvatochromism) can reveal insights into the nature of the electronic transition.[2][3][4] A significant shift in λmax with solvent polarity can indicate a change in the dipole moment upon excitation, suggesting a degree of charge-transfer character.

The absorption spectrum of unsubstituted 2,2'-bithiophene is centered around 300 nm.[5] Due to the less efficient π-conjugation across the 2,3'-linkage, a hypsochromic (blue) shift relative to the 2,2'-isomer is anticipated. However, substitution on the thiophene rings can cause a significant bathochromic (red) shift. For instance, the introduction of carbonyl substituents can shift the absorption by 50 nm or more.[5]

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of 2,3'-bithiophene in a UV-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a concentration of approximately 10⁻³ M.

-

Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. The optimal concentration should yield a maximum absorbance between 0.5 and 1.5 AU.

-

-

Instrumentation :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Rinse a second quartz cuvette with the sample solution before filling it.

-

-

Data Acquisition :

-

Set the spectral range from approximately 200 nm to 500 nm.

-

Perform a baseline correction with the solvent-filled cuvettes.

-

Acquire the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorption (λmax).

-

Data Presentation: Expected UV-Vis Data

| Parameter | Expected Value | Rationale & Comparative Insights |

| λmax | ~280 - 320 nm | The λmax is expected to be at a shorter wavelength than 2,2'-bithiophene (~302 nm) due to reduced conjugation across the 2,3'-linkage. The exact value is sensitive to the solvent environment.[1][2][3][4] |

| Molar Absorptivity (ε) | 10,000 - 15,000 L mol⁻¹ cm⁻¹ | This value is typical for π → π* transitions in conjugated systems. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2,3'-bithiophene. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, allowing for definitive isomer confirmation.

Expertise & Experience: Decoding the Asymmetric Signature

The asymmetry of 2,3'-bithiophene is the key to interpreting its NMR spectra. Unlike the symmetric 2,2'-isomer, which would show a simpler set of signals, all six protons and all eight carbons in the 2,3'-isomer are chemically non-equivalent. This results in a more complex, but highly informative, spectrum.

In ¹H NMR, the protons on the thiophene rings will appear in the aromatic region (typically 6.5-8.0 ppm).[6] The precise chemical shifts and the spin-spin coupling constants (J-values) are diagnostic. For instance, the coupling between protons on the same ring will follow predictable patterns (e.g., J_ortho > J_meta > J_para, though thiophene has its own characteristic coupling constants). The through-space coupling between protons on different rings (inter-ring coupling) is generally weak but can sometimes be observed.

¹³C NMR provides complementary information. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons directly bonded at the 2 and 3' positions will have distinct chemical shifts compared to the other carbons in the rings.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation :

-

Instrumentation :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is needed. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Thiophene Protons | 6.8 - 7.5 | Doublet of doublets (dd), Multiplet (m) | J ≈ 1.1, 2.9, 5.1 Hz (typical for thiophene) |

Insight: The spectrum will show six distinct signals in the aromatic region. The coupling patterns will be complex due to the asymmetry, but analyzable to confirm the 2,3'-connectivity. A full assignment would require 2D NMR techniques like COSY and HSQC.

¹³C NMR (100 MHz, CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2, C3' (ipso-carbons) | 135 - 145 |

| Other Thiophene Carbons | 120 - 130 |

Insight: The spectrum will display eight distinct signals, confirming the asymmetry of the molecule. The chemical shifts of the ipso-carbons (involved in the inter-ring bond) are typically downfield compared to the other CH carbons. SpectraBase provides reference ¹³C NMR data for 2,3'-bithiophene.[10]

Logical Workflow for NMR Analysis

Caption: Workflow for NMR characterization of 2,3'-Bithiophene.

Vibrational Spectroscopy (FTIR & Raman): Fingerprinting the Molecular Bonds

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a unique "fingerprint" that is highly specific to the molecule's structure, symmetry, and bonding.

Expertise & Experience: A Tale of Two Techniques

For a molecule with a center of inversion, vibrational modes are either IR-active or Raman-active, but not both (the rule of mutual exclusion). 2,3'-Bithiophene lacks a center of inversion, so many of its vibrational modes will be active in both spectra, though their relative intensities will differ.

-

FTIR Spectroscopy is particularly sensitive to polar bonds and asymmetric vibrations. We expect to see strong bands corresponding to the C-H stretching and bending modes of the thiophene rings. The C-S stretching vibrations are also characteristic.[11]

-

Raman Spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibrations within the aromatic rings are often strong in the Raman spectrum. The choice of the excitation laser wavelength is crucial to avoid fluorescence, a common issue with conjugated organic molecules. For oligothiophenes, a 405 nm laser often provides a good balance of signal intensity and low fluorescence.[12] However, longer wavelengths like 785 nm can also be effective.[12]

Experimental Protocol: FTIR & Raman Spectroscopy

FTIR Spectroscopy

-

Sample Preparation :

-

Prepare a KBr (potassium bromide) pellet by grinding ~1 mg of 2,3'-bithiophene with ~100 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample chamber.

-

Raman Spectroscopy

-

Sample Preparation :

-

The sample can be analyzed as a solid powder or as a thin film deposited on a suitable substrate (e.g., glass or gold).

-

-

Data Acquisition :

-

Use a Raman spectrometer equipped with a microscope for precise sample targeting.

-

Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and adjust the power to avoid sample degradation.[12]

-

Acquire the spectrum over a range of ~200 to 3200 cm⁻¹.

-

Data Presentation: Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected in FTIR | Expected in Raman |

| 3100 - 3050 | Aromatic C-H Stretch | Strong | Medium |

| 1550 - 1400 | Aromatic C=C Ring Stretch | Medium | Strong |

| 1250 - 1000 | In-plane C-H Bend | Strong | Medium |

| 900 - 650 | Out-of-plane C-H Bend | Strong | Weak |

| ~840, ~700 | C-S Stretch / Ring Deformation | Medium | Medium |

Data inferred from general thiophene derivative spectra.[11][13][14][15]

Logical Relationship between Vibrational Techniques

Caption: Complementary nature of FTIR and Raman spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of 2,3'-bithiophene and provides valuable structural information through the analysis of its fragmentation pattern.

Expertise & Experience: The Ionization Choice and Fragmentation Logic

Electron Ionization (EI) is a common and robust method for analyzing small, relatively stable organic molecules like bithiophene.[9] In EI-MS, the molecular ion (M⁺˙) is expected to be prominent due to the stability of the aromatic system. The molecular weight of C₈H₆S₂ is 166.26 g/mol , so the molecular ion peak will appear at an m/z (mass-to-charge ratio) of 166. The presence of two sulfur atoms will also generate a characteristic isotopic pattern, with a notable M+2 peak (~8.9% of the M peak) due to the natural abundance of the ³⁴S isotope.

The fragmentation pattern provides a structural fingerprint.[16][17] For bithiophenes, common fragmentation pathways involve cleavage of the inter-ring bond or loss of small neutral fragments like H, C₂H₂, or sulfur-containing species (e.g., CS, HCS).[18][19] The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction :

-

If coupled with Gas Chromatography (GC-MS), inject a dilute solution of the sample into the GC, which separates it from impurities before it enters the mass spectrometer.

-

Alternatively, use a direct insertion probe for a pure solid sample.

-

-

Ionization :

-

Utilize a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

-

-

Analysis :

-

Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their m/z ratio.

-

Acquire the mass spectrum over a range of, for example, m/z 40 to 200.

-

Data Presentation: Expected Mass Spectrum Data

| m/z Value | Proposed Fragment | Rationale |

| 166 | [C₈H₆S₂]⁺˙ (M⁺˙) | Molecular Ion (Base Peak) |

| 168 | [C₈H₆³⁴S³²S]⁺˙ (M+2) | Isotopic peak due to ³⁴S |

| 121 | [C₇H₅S]⁺ | Loss of HCS radical |

| 83 | [C₄H₃S]⁺ | Thienyl cation from inter-ring cleavage |

Data inferred from general principles of mass spectrometry and data for related thiophene compounds.[16][17][18][19] SpectraBase provides reference MS (GC) data for 2,3'-bithiophene.[10]

Workflow for Mass Spectrometry Analysis

Caption: General workflow for EI-MS analysis of 2,3'-Bithiophene.

Conclusion

The spectroscopic characterization of 2,3'-bithiophene is a multi-faceted process where each technique provides a crucial piece of the structural puzzle. UV-Vis spectroscopy offers a glimpse into its electronic nature, mass spectrometry confirms its molecular formula and fragmentation behavior, while vibrational spectroscopy provides a detailed molecular fingerprint. Ultimately, NMR spectroscopy stands as the cornerstone for its definitive structural confirmation, leveraging the molecule's inherent asymmetry to produce a rich and unambiguous spectral output. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and validated understanding of 2,3'-bithiophene, enabling its confident application in the development of novel materials and pharmaceuticals.

References

-

Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Figure 2. UV − vis spectra of 3a in various solvents. Inset: Emission... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

2,3'-Bithiophene. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

Covalently linked thieno[2,3-b]thiophene-fullerene dimers: synthesis and physical characterization. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Choice of Solvent used and effect of solvent on λmax. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 6, 2026, from [Link]

-

UV‐Vis spectra of molecule B2 in solvents of varying polarity. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Copy of 1H NMR and 13C NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 6, 2026, from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars. Retrieved January 6, 2026, from [Link]

-

(PDF) Spectral characteristics of carbonyl substituted 2,2 '-bithiophenes in polymer matrices and low polar solvents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

FTIR, Raman and XRD analysis of graphene oxide films prepared by modified Hummers method. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Studies of Raman-Scattered Technology on S-Shaped Dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene-10 (S-DNTT-10). (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. rsc.org [rsc.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. primescholars.com [primescholars.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3'-Bithiophene: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,3'-Bithiophene (CAS No: 2404-89-9), a key heterocyclic building block in materials science and medicinal chemistry. The document details the molecule's core physicochemical properties, provides an authoritative synthesis protocol based on established cross-coupling methodologies, and explores its reactivity, with a focus on electropolymerization. Furthermore, this guide delves into the current and potential applications of 2,3'-Bithiophene derivatives, from high-performance organic electronics to the development of novel pharmacological agents. This content is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of this versatile compound.

Core Molecular Identity and Properties

2,3'-Bithiophene is an aromatic heterocyclic compound consisting of two thiophene rings linked between the C2 position of one ring and the C3 position of the other. This specific linkage, differing from its more common 2,2'- and 3,3'- isomers, results in a unique electronic and steric profile that influences its chemical behavior and the properties of materials derived from it.

Chemical and Physical Data Summary

The fundamental properties of 2,3'-Bithiophene are summarized in the table below. While experimental data for properties such as boiling point and density are not extensively reported in the literature, values for the closely related 2,2'-isomer are provided for context, alongside computed properties where available.

| Property | Value | Source / Citation |

| CAS Number | 2404-89-9 | [1][2] |

| Molecular Formula | C₈H₆S₂ | [1] |

| Molecular Weight | 166.26 g/mol | [1] |

| IUPAC Name | 2-(Thiophen-3-yl)thiophene | [1] |

| Synonyms | 2,3'-Bithienyl, 2-(3-Thienyl)thiophene | [1] |

| Appearance | Solid | [3] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | Data not available (2,2'-isomer: 260 °C) | |

| Density | Data not available (2,2'-isomer: 1.44 g/cm³) | [4] |

| Solubility | Generally soluble in organic solvents like THF, chloroform; insoluble in water. | [5] |

Synthesis of 2,3'-Bithiophene: A Validated Protocol

The synthesis of unsymmetrical bi-heteroaromatics like 2,3'-Bithiophene is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Kumada-Corriu coupling, which utilizes a Grignard reagent and an organohalide, is a robust and well-established method for this transformation.[6][7] The following protocol describes a reliable procedure for the synthesis of 2,3'-Bithiophene.

Causality and Experimental Design

The choice of the Kumada coupling is deliberate. It offers high yields and operates under relatively mild conditions. The core principle involves the coupling of a nucleophilic Grignard reagent (3-Thienylmagnesium bromide) with an electrophilic aryl halide (2-Bromothiophene) in the presence of a nickel catalyst. The catalyst, typically a Ni(II) complex with phosphine ligands, facilitates the crucial C-C bond formation through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

Diagram: Catalytic Cycle of Kumada Coupling

Caption: The catalytic cycle for the Nickel-catalyzed Kumada cross-coupling reaction.

Step-by-Step Experimental Protocol

Reaction: 3-Thienylmagnesium bromide + 2-Bromothiophene → 2,3'-Bithiophene

Materials:

-

3-Bromothiophene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (1 crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromothiophene (1.0 eq)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂] (0.01 eq)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of Grignard Reagent:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve 3-Bromothiophene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 3-bromothiophene solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

-

Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-thienylmagnesium bromide.

-

-

Coupling Reaction:

-

In a separate flask under an inert atmosphere, dissolve 2-Bromothiophene and the Ni(dppp)Cl₂ catalyst in anhydrous THF.[8]

-

Cool this solution in an ice bath (0 °C).

-

Slowly transfer the prepared Grignard reagent from the first flask to the second flask via cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,3'-Bithiophene.

-

Chemical Reactivity and Characterization

Key Reactions: Electropolymerization

One of the most significant reactions of 2,3'-Bithiophene is its electrochemical polymerization to form poly(2,3'-bithiophene). This process is fundamental to its application in organic electronics. The polymerization proceeds via an oxidative mechanism.[9]

-

Oxidation: An applied potential at an electrode surface oxidizes the bithiophene monomer to a radical cation.

-

Coupling: Two radical cations couple to form a dicationic dimer.

-

Deprotonation: The dimer loses two protons to re-aromatize, forming a neutral quaterthiophene.

-

Propagation: This process repeats, extending the polymer chain on the electrode surface.

The irregular linkage (2,3'-) disrupts the planarity and conjugation compared to poly(2,2'-bithiophene), leading to polymers with distinct electronic and morphological properties, such as a potentially higher band gap and lower conductivity, but possibly improved solubility or stability.[10]

Diagram: Electropolymerization Workflow

Caption: A schematic workflow for the electropolymerization of 2,3'-Bithiophene.

Spectroscopic Characterization

The structure of 2,3'-Bithiophene can be unambiguously confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the molecule. The six aromatic protons will appear in the typical range for thiophenes (approx. 7.0-7.5 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) will be distinct for the protons on each of the differently substituted rings.[11][12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals for the eight aromatic carbons, reflecting the molecule's lack of symmetry. The chemical shifts will be in the aromatic region (approx. 120-140 ppm).[13]

-

FTIR Spectroscopy: The infrared spectrum provides key information about the functional groups and bonding. Key expected absorption bands include:

Applications in Research and Development

The unique structure of 2,3'-Bithiophene makes it a valuable precursor for a range of advanced materials and potential therapeutics.

Organic Electronics and Materials Science

Bithiophene units are fundamental components of π-conjugated polymers used in organic electronics. While 2,2'-bithiophene is more common, the 2,3'-linkage offers a strategy to tune the properties of the final polymer.

-

Organic Field-Effect Transistors (OFETs): Polymers incorporating 2,3'-bithiophene can be designed to modulate charge carrier mobility and environmental stability. The less-ordered structure resulting from the kinked backbone may enhance solubility for solution-based processing while potentially impacting long-range order.[10]

-

Organic Solar Cells (OSCs): As a component of donor-acceptor copolymers, the 2,3'-bithiophene unit can be used to adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of a solar cell device.[7]

Drug Development and Medicinal Chemistry

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The bithiophene motif expands the structural diversity available to researchers.

-

Scaffold for Bioactive Molecules: The 2,3'-bithiophene core can be functionalized to create libraries of compounds for screening against various biological targets. Thiophene-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[16][17][18] The bithiophene structure can enhance binding affinity to target proteins or modify pharmacokinetic properties compared to single-ring analogues.

Safety and Handling

2,3'-Bithiophene should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[2]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors. Store in a cool, dry place, sealed in a tightly closed container.[2]

Conclusion

2,3'-Bithiophene stands as a versatile and valuable chemical intermediate. Its unique unsymmetrical structure provides a powerful tool for chemists and material scientists to fine-tune the electronic and physical properties of advanced materials. From enhancing the performance of organic solar cells to serving as a foundational scaffold for new drug candidates, the potential of 2,3'-bithiophene continues to be explored. The synthetic protocols and characterization data provided in this guide serve as an authoritative resource for researchers aiming to harness the capabilities of this important heterocyclic compound.

References

-

PubChem. 2,3'-Bithiophene. National Center for Biotechnology Information. [1]

-

Solubility of Things. Bithiophene compound. [5]

-

PubChem. 2,2'-Bithiophene. National Center for Biotechnology Information. [19]

-

MDPI. Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. [20]

-

ACS Publications. A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters. [21]

-

ACS Publications. Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. Chemistry of Materials. [9]

-

Wikipedia. Kumada coupling. [6]

-

ChemicalBook. 2,3'-BITHIOPHENE CAS#. [3]

-

ResearchGate. Polymers for Application in Organic Solar Cells: Bithiophene Can Work Better than Thienothiophene When Coupled to Benzodithiophene. [7]

-

Google Patents. Process for the Kumada coupling reaction. [8]

-

NROChemistry. Kumada Coupling. [22]

-

MDPI. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. [23]

-

NIH. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. [24]

-

University of Wisconsin-Madison. Tables For Organic Structure Analysis. [25]

-

Wiley Online Library. Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups. [26]

-

ResearchGate. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide. [27]

-

Wikipedia. 2,2'-Bithiophene. [4]

-

ResearchGate. Polystyrene-graft-poly(2,2′-bithiophene): synthesis, characterization, and properties. [28]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [11]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [14]

-

Cheméo. Chemical Properties of Thiophene, 2,3-dihydro-. [29]

-

ACS Publications. Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. Journal of the American Chemical Society. [10]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [12]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [13]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

-

Encyclopedia MDPI. Biological Activities of Thiophenes. [16]

-

Sigma-Aldrich. 2,2′-Bithiophene 99%.

-

ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. [15]

-

Ossila. 3,3′,5,5′-Tetrabromo-2,2′-bithiophene. [30]

-

PeerJ. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [17]

-

SpectraBase. 2,2'-Bithiophene, 5,5'-dichloro-. [31]

-

Ossila. 2,2'-bithiophene. [32]

-

NIH. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. [18]

-

ResearchGate. Synthesis and Biological Screening of Thiophene Derivatives. [33]

-

MDPI. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [34]

-

Achmem. 2,3'-Bithiophene. [2]

Sources

- 1. 2,3'-Bithiophene | C8H6S2 | CID 137586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. 2,3'-BITHIOPHENE CAS#: [m.chemicalbook.com]

- 4. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. Kumada Coupling | NROChemistry [nrochemistry.com]

- 8. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. youtube.com [youtube.com]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 26. Synthesis of Novel Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Thiophene, 2,3-dihydro- (CAS 1120-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 30. ossila.com [ossila.com]

- 31. spectrabase.com [spectrabase.com]

- 32. ossila.com [ossila.com]

- 33. researchgate.net [researchgate.net]

- 34. benthamdirect.com [benthamdirect.com]

Physical and chemical properties of 2,3'-Bithiophene

An In-Depth Technical Guide to 2,3'-Bithiophene: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: 2,3'-Bithiophene is a heterocyclic organic compound belonging to the family of bithiophenes, which are dimers of thiophene. It consists of two thiophene rings linked at the 2- and 3'-positions. This asymmetric linkage distinguishes it from its more common isomers, 2,2'-bithiophene and 3,3'-bithiophene. As a core structural motif, 2,3'-bithiophene is a valuable building block in the fields of materials science and medicinal chemistry. Thiophene-based oligomers and polymers are renowned for their electronic properties, making them key components in the development of organic semiconductors, field-effect transistors, and solar cells.[1] The unique electronic and steric characteristics imparted by the 2,3'-linkage influence the conformation, conjugation, and ultimately, the material properties of its derivatives. This guide provides a comprehensive overview of the fundamental physical and chemical properties of 2,3'-bithiophene, its synthesis and reactivity, and established protocols for its characterization, aimed at researchers and professionals in drug development and materials science.

Molecular Structure and Identification

The foundational identity of 2,3'-Bithiophene is defined by its specific atomic arrangement and identifiers.

Chemical Structure

The molecule consists of a thiophene ring connected from its 2-position to the 3-position of a second thiophene ring.

Caption: 2D structure of 2,3'-Bithiophene with IUPAC numbering.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-thiophen-3-ylthiophene | [2] |

| Molecular Formula | C₈H₆S₂ | [2] |

| Molecular Weight | 166.26 g/mol | [2][3] |

| CAS Number | 2404-89-9 | [2][3] |

| Canonical SMILES | C1=CSC(=C1)C2=CSC=C2 | [2] |

| InChIKey | ILQGHVXNYGLZSR-UHFFFAOYSA-N | [2] |

| Synonyms | 2,3'-Bithienyl | [2] |

Physical and Chemical Properties

The physicochemical properties of 2,3'-Bithiophene are crucial for its handling, purification, and application in various chemical processes.

Physical Properties

| Property | Value | Source/Comment |

| Appearance | Solid | [4] |

| Melting Point | 60 - 64 °C | [4] |

| Boiling Point | No data available | [4] |

| Solubility | Expected to be soluble in common organic solvents like THF, DCM, and chloroform. | Based on general properties of similar aromatic heterocycles.[5] |

| Purity | Commercially available up to 96% | [3][4] |

Computed Properties

| Property | Value | Source/Comment |

| XLogP3 | 2.9 | A measure of lipophilicity.[2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | The two sulfur atoms can act as weak H-bond acceptors.[2] |

| Rotatable Bond Count | 1 | The C-C bond between the two thiophene rings.[2] |

| Topological Polar Surface Area | 56.5 Ų | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of 2,3'-Bithiophene. The predicted data below serves as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the six distinct protons on the bithiophene core.[5] The specific chemical shifts and coupling constants are highly sensitive to the solvent and the conformational orientation of the two rings.

-

¹³C NMR: The carbon NMR spectrum should display signals for the eight aromatic carbons in the range of δ 120-140 ppm.[5] The carbons directly bonded to sulfur atoms will appear at the lower field end of this range.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by several key absorption bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1650-1430 cm⁻¹[6]

-

C-S stretching: Bands in the fingerprint region, typically below 800 cm⁻¹, can be attributed to C-S vibrations.[6]

UV-Visible Spectroscopy

As a conjugated system, 2,3'-Bithiophene absorbs ultraviolet light. Computational studies on the parent 2,2'-bithiophene show that its optical spectrum is primarily produced by two excited states.[7][8] A similar electronic structure is expected for the 2,3'-isomer, with absorption maxima influenced by the specific conjugation pathway.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) for 2,3'-Bithiophene would be observed at an m/z value corresponding to its molecular weight, approximately 166.26.

Chemical Reactivity and Synthesis

Stability and Reactivity

2,3'-Bithiophene is generally stable under standard storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4] The thiophene rings can undergo various electrophilic substitution reactions, such as halogenation and acylation. The positions of substitution are directed by the electron-donating nature of the sulfur atom and the existing substitution pattern. For instance, bromination of 2,2'-bithiophene with N-Bromosuccinimide (NBS) occurs selectively at the 5-position.[9] Similar regioselectivity can be anticipated for 2,3'-bithiophene.

Synthesis

Bithiophenes are commonly synthesized via transition metal-catalyzed cross-coupling reactions.[10] These methods involve the formation of a C-C bond between two appropriately functionalized thiophene precursors. Common strategies include Stille coupling (using organostannanes), Suzuki coupling (using boronic acids), and Kumada coupling (using Grignard reagents).[9][10][11]

A generalized workflow for the synthesis of bithiophenes is depicted below. For 2,3'-bithiophene, this would typically involve coupling a 2-halothiophene derivative with a 3-thienyl organometallic reagent, or vice versa.

Caption: Generalized workflow for the synthesis of 2,3'-Bithiophene via cross-coupling.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and characterization of bithiophene derivatives.

Protocol 1: Synthesis of a Substituted Bithiophene via Suzuki Coupling

Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. It is widely used due to its tolerance of various functional groups, mild reaction conditions, and the generally low toxicity of its boron-based reagents compared to other organometallics like organostannanes (Stille coupling).

Methodology:

-

Materials:

-

2-Bromothiophene (1.0 eq)

-

3-Thienylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 2-bromothiophene, 3-thienylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2,3'-bithiophene derivative.

-

-

Self-Validation: The identity and purity of the final product must be confirmed by NMR spectroscopy and Mass Spectrometry, comparing the obtained data with expected values.

Protocol 2: Characterization by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2,3'-bithiophene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use sonication.

-

Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard to produce sharp singlets for each unique carbon.

-

(Optional) Acquire advanced 2D NMR spectra, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), to establish H-H and C-H correlations, respectively, aiding in the definitive assignment of all signals.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the coupling patterns (multiplicity) in the ¹H spectrum to deduce the connectivity of adjacent protons.

-

Assign each peak in the ¹H and ¹³C spectra to a specific atom in the 2,3'-bithiophene structure.

-

Safety and Handling

While comprehensive toxicological data for 2,3'-bithiophene is not available, standard laboratory safety practices should be followed.[12]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Hazards: May cause irritation upon contact with skin or eyes. Harmful if swallowed or inhaled.[13][14] The toxicological properties have not been thoroughly investigated.[12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Applications and Future Outlook

2,3'-Bithiophene and its derivatives are primarily used as monomers and building blocks for the synthesis of conjugated polymers and oligomers.[15] The specific 2,3'-linkage disrupts the planarity and conjugation compared to the 2,2'-isomer, which can be exploited to fine-tune the electronic and physical properties of materials. This makes it a target of interest for creating materials with specific band gaps, solubility, and charge transport characteristics for applications in organic electronics.[16] In the context of drug development, the thiophene nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[1][17] The bithiophene core offers an expanded and modifiable platform for designing new therapeutic agents.

References

-

PubChem. (n.d.). 2,3'-Bithiophene. National Center for Biotechnology Information. Retrieved from [Link][2]

-

PubChem. (n.d.). 2,2'-Bithiophene. National Center for Biotechnology Information. Retrieved from [Link][18]

-

Serrano-Andrés, L., et al. (2011). The elusive excited states of bithiophene: A CASPT2 detective story. Theoretical Chemistry Accounts, 129(2), 161-172. Retrieved from [Link][7]

-

M, S., Chetri, R., & T N, A. (n.d.). Synthetic route for the synthesis of 2BTP: 2,2′‐bithiophene, 3BTP: 2,3′‐bithiophene, 4BTP: 3,3′‐bithiophene and their electropolymerization. ResearchGate. Retrieved from [Link][15]

-

Glowacki, D., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters. Retrieved from [Link][10]

-

White Rose eTheses Online. (n.d.). A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. Retrieved from [Link][16]

-

Wikipedia. (n.d.). 2,2'-Bithiophene. Retrieved from [Link][19]

-

ResearchGate. (n.d.). Bithiophene's crystalline structure. Retrieved from [Link][20]

-

Sytniczuk, A., et al. (n.d.). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. PMC - NIH. Retrieved from [Link][21]

-

Neville, A. G., et al. (n.d.). Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. RSC Publishing. Retrieved from [Link][22]

-

The Royal Society of Chemistry. (n.d.). UV/Visible Data. Retrieved from [Link][23]

-

Leriche, P., Frère, P., & Roncali, J. (2005). Structure–reactivity relationships in bithiophenic precursors based on the 3-phenoxythiophene building block. Journal of Materials Chemistry. Retrieved from [Link][11]

-

Google Patents. (n.d.). WO2021019559A1 - Synthesis of 5-(3-pyridyl)-2,2'-bithiophene(sensitizer). Retrieved from [9]

-

Einkauf, J. D., et al. (2016). Structural, Spectroscopic, and Computational Studies of [2,2′-bithiophene]-5-carboxylic Acid. NSUWorks. Retrieved from [Link][8]

-

ResearchGate. (2023). A Vibrational Spectroscopic Investigation of 2,2'-Bithiophene Using Experimental and DFT Methods. Retrieved from [Link][24]

-

Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations. Journal of the Chilean Chemical Society. Retrieved from [Link][6]

-

PubMed. (2005). Conformational analysis of 2,2'-bithiophene: a (1)H liquid crystal NMR study using the (13)C satellite spectra. Retrieved from [Link][25]

-

PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link][1]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemima-Javed/2a4e2a86851d7c3d2f2d9e9e9e9e9e9e9e9e9e9e]([Link]]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link][26]

-

ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link][17]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3'-Bithiophene | C8H6S2 | CID 137586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3'-Bithiophene | CymitQuimica [cymitquimica.com]

- 4. 2 3'-BITHIOPHENE 96 - Safety Data Sheet [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. "Structural, Spectroscopic, and Computational Studies of [2,2′-bithioph" by Jeffrey D. Einkauf, Logesh Mathivathanan et al. [nsuworks.nova.edu]

- 9. WO2021019559A1 - Synthesis of 5-(3-pyridyl)-2,2'-bithiophene(sensitizer) - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–reactivity relationships in bithiophenic precursors based on the 3-phenoxythiophene building block - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Conformational analysis of 2,2'-bithiophene: a (1)H liquid crystal NMR study using the (13)C satellite spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. lehigh.edu [lehigh.edu]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3'-Bithiophene

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of 2,3'-bithiophene, a key heterocyclic building block in the design of advanced organic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced interplay between the molecule's unique linkage isomerism, its three-dimensional structure, and its resulting electronic properties. We will examine the fundamental principles governing its conformational preferences, the energy barriers to internal rotation, and the influence of its asymmetric structure on π-conjugation. This guide synthesizes theoretical insights from computational chemistry with practical considerations for its synthesis and characterization, offering a robust framework for understanding and utilizing 2,3'-bithiophene in innovative applications.

Introduction: The Significance of Linkage Isomerism in Bithiophenes

Thiophene-based oligomers and polymers are cornerstones of modern organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). At the heart of these materials is the bithiophene unit, the simplest covalently linked dimer of thiophene. The connectivity of the two thiophene rings, known as linkage isomerism, profoundly dictates the material's electronic and physical properties. The three fundamental isomers are 2,2'-, 2,3'-, and 3,3'-bithiophene.

While the highly symmetric 2,2'-bithiophene has been extensively studied, the asymmetric 2,3'-isomer presents a unique and compelling case. Its lower symmetry disrupts the planarity and conjugation pathways observed in its 2,2'-counterpart, leading to distinct conformational landscapes and electronic behaviors. Understanding the molecular structure and conformational flexibility of 2,3'-bithiophene is paramount for predicting and tuning the properties of larger, more complex systems derived from it. This guide will provide an in-depth analysis of these structural and conformational characteristics, offering valuable insights for the rational design of novel functional materials.

Molecular Structure of 2,3'-Bithiophene

The molecular structure of 2,3'-bithiophene is defined by two thiophene rings connected via a single C-C bond between the C2 position of one ring and the C3 position of the other. This asymmetric linkage is the primary determinant of its unique structural and electronic characteristics.

Structural Parameters: A Comparative Analysis

| Parameter | 2,3'-Bithiophene (DFT) | 2,2'-Bithiophene (Experimental) | 3,3'-Bithiophene (Experimental) |

| Inter-ring C-C Bond Length (Å) | ~1.465 | 1.450 (2)[1] | - |

| Dihedral Angle (θ) in Solid State (°) | N/A | ~180 (anti-planar) | Disordered |

| Symmetry | C1 | C2h (anti-planar), C2v (syn-planar) | C2h (anti-planar), C2v (syn-planar) |

Table 1: Comparison of key structural parameters for bithiophene isomers. DFT calculations for 2,3'-bithiophene were performed at the B3LYP/6-31G(d) level of theory.

The inter-ring bond length is a critical indicator of the degree of π-conjugation between the two rings. The slightly longer predicted bond in 2,3'-bithiophene compared to the experimental value for 2,2'-bithiophene suggests a potentially weaker electronic communication between the thiophene units, a direct consequence of the less favorable orbital overlap imposed by the 2,3'-linkage.

Conformational Analysis: The Rotational Landscape

The conformation of bithiophenes is primarily defined by the dihedral angle (θ) of rotation around the inter-ring C-C bond. This rotation is governed by a delicate balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the sulfur atoms and adjacent hydrogen atoms.

Torsional Potential Energy Surface

Computational studies of the torsional potential energy surface of bithiophenes reveal the energetic landscape of inter-ring rotation. For 2,3'-bithiophene, the asymmetric nature of the linkage leads to a more complex potential energy surface compared to its symmetric isomers.

DFT calculations suggest that, like 2,2'-bithiophene, 2,3'-bithiophene does not possess planar minimum energy conformations in the gas phase. Instead, it adopts twisted gauche conformations. The two primary energy minima correspond to a syn-gauche and an anti-gauche conformer. The planar syn and anti conformations represent transition states or high-energy states due to steric repulsion.

Rotational Barriers and Conformational Equilibrium

The energy barrier to rotation between the syn-gauche and anti-gauche conformers is a critical parameter influencing the dynamic behavior of the molecule. For 2,2'-bithiophene, this barrier is relatively low, on the order of 1-5 kcal/mol, allowing for rapid interconversion at room temperature. It is expected that 2,3'-bithiophene exhibits a similarly low rotational barrier.

The relative populations of the conformers are determined by their respective energies. Due to the asymmetry, the syn-gauche and anti-gauche conformers of 2,3'-bithiophene are not energetically equivalent. The precise energy difference is subtle and can be influenced by the computational method and basis set employed. However, it is generally observed that the anti-gauche conformation is slightly more stable.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of 2,3'-bithiophene require careful control of regioselectivity to achieve the desired linkage.

Synthesis of 2,3'-Bithiophene via Suzuki Coupling

A reliable method for the synthesis of 2,3'-bithiophene is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and good control over the product's regiochemistry.

Step 1: Synthesis of 3-Thienylboronic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add triisopropyl borate (1.2 eq) dropwise.

-

Hydrolysis: Allow the mixture to warm to room temperature and stir for 3 hours. Quench the reaction by the slow addition of 2M HCl until the solution is acidic.

-

Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-thienylboronic acid.

Step 2: Suzuki Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-thienylboronic acid (1.0 eq), 2-bromothiophene (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous sodium carbonate (2.0 M, 2.0 eq).

-

Reaction: Add a solvent such as toluene and degas the mixture with nitrogen. Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure 2,3'-bithiophene.

Spectroscopic Characterization

The structure and purity of the synthesized 2,3'-bithiophene can be confirmed using standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: The asymmetric nature of 2,3'-bithiophene results in a complex NMR spectrum with distinct signals for each proton and carbon atom. The chemical shifts and coupling constants provide definitive evidence of the 2,3'-linkage.

-

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound (166.26 g/mol ) and provide fragmentation patterns consistent with the bithiophene structure.[2]

-

UV-Vis and Fluorescence Spectroscopy: These techniques provide insights into the electronic structure of the molecule. The absorption and emission maxima are sensitive to the degree of π-conjugation and, therefore, the conformation of the bithiophene unit.

Influence of Asymmetric Linkage on Material Properties

The 2,3'-linkage imparts properties that are distinct from those of the more commonly studied 2,2'- and 3,3'-isomers. This has significant implications for the design of organic electronic materials.

-

Tuning of the HOMO-LUMO Gap: The reduced planarity and disrupted conjugation in 2,3'-bithiophene generally lead to a larger HOMO-LUMO gap compared to the 2,2'-isomer. This provides a valuable strategy for tuning the optical and electronic properties of polymers and small molecules.

-

Morphology and Solubility: The "kinked" structure of 2,3'-bithiophene can disrupt the close packing that is often observed in materials based on the linear 2,2'-isomer. This can lead to increased solubility and can be exploited to control the thin-film morphology of organic semiconductors.

-

Charge Transport: The less efficient π-conjugation across the 2,3'-linkage can result in lower charge carrier mobilities compared to analogous materials based on the 2,2'-isomer. However, this can be advantageous in applications where charge transport needs to be modulated or directed.

Conclusion and Future Outlook

2,3'-Bithiophene represents a fascinating and important building block in the library of heterocyclic compounds for organic materials. Its asymmetric structure provides a powerful tool for tuning the electronic, optical, and morphological properties of resulting materials in ways that are not possible with its symmetric isomers. While a significant body of knowledge has been built through computational studies, further experimental investigations, particularly a definitive crystal structure determination, would be invaluable for a more complete understanding of its solid-state properties. As the demand for tailored organic materials continues to grow, the strategic incorporation of 2,3'-bithiophene units into novel molecular and polymeric architectures holds immense promise for the future of organic electronics and drug development.

References

-

SpectraBase. 2,3'-Bithiophene. Available from: [Link]

-

PubChem. 2,3'-Bithiophene. National Center for Biotechnology Information. Available from: [Link]

-

Novina, J. J., et al. (2012). 2,2′-Bithiophene-3,3′-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2542. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3'-Bithiophene via Stille Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of the unsymmetrical biheteroaromatic compound, 2,3'-bithiophene, through the palladium-catalyzed Stille cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of this powerful carbon-carbon bond-forming methodology. The guide delves into the mechanistic underpinnings of the Stille coupling, provides meticulously detailed protocols for the preparation of key precursors and the final coupling step, and offers insights into reaction optimization and troubleshooting. By grounding the discussion in established chemical principles and citing authoritative literature, this guide aims to be a self-validating resource for the successful synthesis of 2,3'-bithiophene, a critical building block for advanced materials and pharmaceuticals.

Introduction: The Significance of 2,3'-Bithiophene and the Strategic Advantage of the Stille Coupling

Bithiophene scaffolds are foundational components in a vast array of functional organic materials, including conductive polymers, organic thin-film transistors (OTFTs), and light-emitting diodes (LEDs).[1] They are also prevalent motifs in numerous pharmaceutical agents. The specific isomer, 2,3'-bithiophene, presents a unique synthetic challenge due to its unsymmetrical nature. Direct coupling methods often lead to mixtures of isomers (2,2'-, 2,3'-, and 3,3'-bithiophenes), necessitating complex and often inefficient purification steps.

The Stille cross-coupling reaction emerges as a superior strategy for the regioselective synthesis of 2,3'-bithiophene.[2][3] This palladium-catalyzed reaction between an organostannane and an organic halide offers several distinct advantages:

-

High Functional Group Tolerance: The reaction conditions are mild, accommodating a wide variety of sensitive functional groups, thereby minimizing the need for protective group chemistry.[3]

-

Stability of Reagents: Organostannanes (organotin reagents) are generally stable to air and moisture, simplifying their handling and storage.[4]

-

Regiocontrol: By carefully selecting the halogenated and stannylated thiophene precursors, the Stille coupling provides precise control over the final connectivity, ensuring the exclusive formation of the desired 2,3'-isomer.

This guide will focus on the coupling of a 2-stannylthiophene derivative with a 3-bromothiophene. This specific pathway is chosen for its reliability and the commercial availability or straightforward synthesis of the required starting materials.

Mechanistic Cornerstone: The Stille Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Stille coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Figure 1. The catalytic cycle of the Stille coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (in this case, the C-Br bond of 3-bromothiophene) to form a Pd(II) intermediate.[3]

-

Transmetalation: This is often the rate-determining step. The organostannane reagent exchanges its organic group (the 2-thienyl group) with the halide on the palladium center.[3]

-

Reductive Elimination: The two organic groups coupled on the palladium center are eliminated as the final product, 2,3'-bithiophene, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5]

Synthesis of Precursors: A Foundational Requirement

The success of the Stille coupling is contingent upon the purity and availability of the starting materials. While many reagents are commercially available, in-house synthesis is often necessary and provides greater control over quality.

Synthesis of 3-Bromothiophene

Direct bromination of thiophene is highly regioselective for the α-positions (2- and 5-), making the direct synthesis of 3-bromothiophene impossible.[6] Therefore, a multi-step approach is required, involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[6][7]

Step 1: Synthesis of 2,3,5-Tribromothiophene [8]

-

Reaction Principle: Thiophene is treated with an excess of bromine. The electron-rich nature of the thiophene ring facilitates electrophilic substitution, and the excess bromine ensures complete bromination at all available positions.

-

Experimental Protocol:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubbing system, dissolve thiophene (13.4 moles) in chloroform (450 ml).[8]

-

Cool the flask in a water bath to manage the exothermic reaction.[8]

-

Over a period of 10 hours, add bromine (40.6 moles) dropwise with vigorous stirring.[8]

-

Allow the mixture to stand overnight at room temperature.

-

Heat the mixture to 50°C for several hours, then wash with a 2N sodium hydroxide solution to neutralize excess acid.[6]

-

The organic layer is separated and refluxed for 7 hours with a solution of potassium hydroxide in 95% ethanol to remove any remaining impurities.[6]

-

After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride.[6]

-

Purify the crude 2,3,5-tribromothiophene by vacuum distillation.[6]

-

Step 2: Synthesis of 3-Bromothiophene via Reductive Debromination [8]

-

Reaction Principle: The greater reactivity of the α-bromines in 2,3,5-tribromothiophene allows for their selective removal using a reducing agent like zinc dust in acetic acid.[9]

-

Experimental Protocol:

-

To a 5-L three-necked flask equipped with a stirrer and reflux condenser, add water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml).[8]

-

Heat the mixture to reflux with continuous stirring.

-

Once refluxing, remove the heat source and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.[8]

-

After the addition is complete, apply heat and reflux for an additional 3 hours.[8]

-

Arrange the condenser for downward distillation and distill the mixture until no more organic material co-distills with the water.[8]

-

Separate the heavier organic layer, wash with 10% sodium carbonate solution and then water, and dry over calcium chloride.[8]

-

Fractionally distill the crude product to obtain pure 3-bromothiophene.[8]

-

Synthesis of 2-(Tributylstannyl)thiophene

This organotin reagent is a key coupling partner. It can be synthesized via the lithiation of thiophene followed by quenching with tributyltin chloride.[10]

-

Reaction Principle: n-Butyllithium, a strong base, deprotonates the most acidic proton of thiophene (at the 2-position). The resulting lithiated species is a potent nucleophile that readily reacts with the electrophilic tin center of tributyltin chloride.

-

Experimental Protocol:

-

To a flame-dried, argon-purged flask, add dry tetrahydrofuran (THF) and cool to -78 °C.

-

Add thiophene (1.0 equiv) via syringe.

-

Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add tributyltin chloride (1.1 equiv) dropwise to the solution.[10]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[10]

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.[10]

-

Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield 2-(tributylstannyl)thiophene as a colorless liquid.[10]

-

The Core Synthesis: Stille Coupling of 3-Bromothiophene and 2-(Tributylstannyl)thiophene

With the precursors in hand, the final coupling reaction can be performed. The choice of catalyst, ligand, solvent, and temperature are critical for achieving high yields and minimizing side reactions.

Figure 2. Experimental workflow for the synthesis of 2,3'-bithiophene.

Catalyst and Ligand Selection: The Heart of the Reaction

-

Palladium Source: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11][12] Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are also effective, as they are reduced in situ to the active Pd(0) species.[11] For this synthesis, Pd(PPh₃)₄ is a reliable choice due to its widespread use and commercial availability.[13]

-

Ligands: The role of the ligand is to stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard ligand for many Stille couplings. However, for challenging couplings or to improve reaction rates, more electron-rich and bulky phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type ligands (e.g., SPhos, XPhos) can be beneficial.[14][15] These bulkier ligands can accelerate the rate of reductive elimination.

Experimental Protocol: Synthesis of 2,3'-Bithiophene

-

Materials:

-

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromothiophene and the palladium catalyst.

-

Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., argon) at least three times to ensure an oxygen-free environment.[13]

-

Add the anhydrous, degassed solvent via syringe.

-

Add 2-(tributylstannyl)thiophene to the reaction mixture via syringe.[13]

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) in a preheated oil bath with vigorous stirring.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which can be removed by filtration through celite. This is a critical step for removing the toxic tin byproducts.[4]

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 2,3'-bithiophene.

-

Optimization and Troubleshooting

Even with a robust protocol, optimization may be necessary to maximize yield and purity.

| Parameter | Rationale and Optimization Strategy |